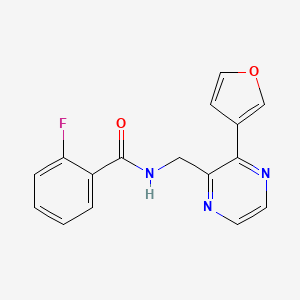

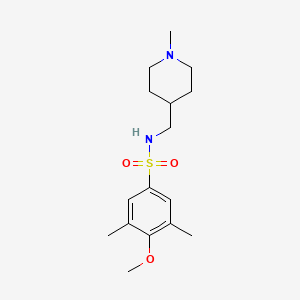

![molecular formula C24H29N5O4S B2551993 ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1019105-93-1](/img/structure/B2551993.png)

ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to be a complex molecule with multiple heterocyclic components, including a pyrazole, a pyrimidine, and a tetrahydrobenzo[b]thiophene moiety. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to understanding its potential synthesis and properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored, as in the case of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, which were prepared and used to generate pyran, pyridine, and pyridazine derivatives . This suggests that similar strategies could be employed for the synthesis of the compound , utilizing hydrazonoacetate intermediates to introduce various heterocyclic rings.

Molecular Structure Analysis

The molecular structure of such a compound would likely be complex, with multiple rings and functional groups contributing to its overall conformation and reactivity. The presence of a pyrazole ring, known for its contribution to the stability and electronic properties of molecules, would be significant, as would the pyrimidine and tetrahydrobenzo[b]thiophene moieties. These heterocycles are often seen in pharmacologically active compounds and could impart certain biological activities to the molecule.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups and heterocyclic components. For instance, the presence of an acetamido group adjacent to a tetrahydrobenzo[b]thiophene could facilitate nucleophilic substitution reactions or participate in the formation of metal complexes, as seen with similar thiophene derivatives . The pyrimidine and pyrazole rings could also engage in various chemical transformations, potentially leading to a diverse array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be determined by its molecular structure. The heterocyclic rings could contribute to its stability, solubility, and potential to form crystals, which are important factors in the development of pharmaceutical agents. The presence of multiple substituents could affect the molecule's boiling point, melting point, and solubility in different solvents. Additionally, the compound's ability to form metal complexes could influence its physical properties, such as conductivity and magnetism, as well as its potential biological activities .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Polyfunctional Derivatives

The chemical structure of ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate provides a versatile foundation for synthesizing a wide range of heterocyclic compounds. Research has demonstrated its reactivity towards the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing the chemical's adaptability in generating diverse heterocycles critical for pharmaceutical development (Mohareb et al., 2004).

Anticancer Activity

One significant application of this chemical involves its role in synthesizing novel heterocycles that have been evaluated for their anticancer activity. For instance, derivatives synthesized from ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown potent activity against colon HCT-116 human cancer cell lines, indicating the potential for developing new anticancer therapeutics (Abdel-Motaal et al., 2020).

Antitumor Evaluation

Further expanding on its anticancer application, the compound has been utilized in the synthesis of heterocyclic compounds that underwent antitumor evaluations. Several synthesized derivatives demonstrated high inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines during in vitro screenings. These findings underscore the compound's utility in generating chemotherapeutic agents with diverse heterocyclic structures (Shams et al., 2010).

Synthesis of Heterocycles with Therapeutic Potentials

The ability of ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to act as a precursor in synthesizing a variety of heterocyclic compounds paves the way for discovering new drugs. These heterocycles, including thienopyrimidines and thiazoles, have been explored for their therapeutic potentials, especially in oncology and inflammation treatments, demonstrating the compound's significance in drug discovery and development processes (Gad et al., 2020).

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O4S/c1-5-16-12-20(31)28(24(25-16)29-15(4)11-14(3)27-29)13-19(30)26-22-21(23(32)33-6-2)17-9-7-8-10-18(17)34-22/h11-12H,5-10,13H2,1-4H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDYVDMDFSRJCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)

![3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2551916.png)

![N-(2-furylmethyl)-2-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2551917.png)

![tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate](/img/structure/B2551919.png)

![7-(2-Methoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2551926.png)

![4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2551930.png)

![4-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2551931.png)

![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)